molecular formula C22H28INO3 B14167727 1-(2-((Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide CAS No. 3478-16-8

1-(2-((Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide

Katalognummer: B14167727
CAS-Nummer: 3478-16-8
Molekulargewicht: 481.4 g/mol
InChI-Schlüssel: UTYLHHCVTDINDN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-((Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidinium core and a hydroxydiphenylacetyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxydiphenylacetyl Intermediate: This step involves the reaction of diphenylacetic acid with a suitable hydroxylating agent under controlled conditions to form the hydroxydiphenylacetyl intermediate.

    Alkylation of Piperidine: The next step involves the alkylation of piperidine with an appropriate alkylating agent to introduce the ethyl group.

    Coupling Reaction: The final step involves the coupling of the hydroxydiphenylacetyl intermediate with the alkylated piperidine under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-((Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2-((Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-((Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-(Hydroxyphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide
  • 1-(2-(Hydroxydiphenylacetyl)oxy)ethyl)-1-ethylpiperidinium iodide
  • 1-(2-(Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpyrrolidinium iodide

Uniqueness

1-(2-((Hydroxydiphenylacetyl)oxy)ethyl)-1-methylpiperidinium iodide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

3478-16-8

Molekularformel

C22H28INO3

Molekulargewicht

481.4 g/mol

IUPAC-Name

2-(1-methylpiperidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate;iodide

InChI

InChI=1S/C22H28NO3.HI/c1-23(15-9-4-10-16-23)17-18-26-21(24)22(25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,25H,4,9-10,15-18H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

UTYLHHCVTDINDN-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1(CCCCC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.